molecular formula C10H19NO2 B061250 2,2,6,6-Tetramethylpiperidine-1-carboxylic acid CAS No. 181017-79-8

2,2,6,6-Tetramethylpiperidine-1-carboxylic acid

Cat. No. B061250
CAS RN: 181017-79-8
M. Wt: 185.26 g/mol
InChI Key: FIZTWVVFHOYYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TMA is a cyclic amino acid that was first synthesized in 1958 by Michael Dewar. It is a white crystalline solid that is soluble in water and organic solvents. TMA has a unique structure that makes it an interesting molecule for scientific research. Its cyclic structure and the presence of a carboxylic acid group make it a versatile molecule that can be used in various applications.

Mechanism of Action

TMA is a cyclic amino acid that has a unique structure that makes it an interesting molecule for scientific research. Its cyclic structure and the presence of a carboxylic acid group make it a versatile molecule that can be used in various applications. The mechanism of action of TMA is not well understood, but it is believed to act as a proton sponge and buffer in biological systems.
Biochemical and Physiological Effects:
TMA has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. TMA has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, TMA has been shown to have neuroprotective properties, which can protect neurons from damage.

Advantages and Limitations for Lab Experiments

TMA has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. It is also a versatile molecule that can be used in various applications. However, TMA has some limitations for lab experiments. It is a relatively large molecule, which can limit its use in certain applications. Additionally, TMA has a high pKa value, which can limit its solubility in certain solvents.

Future Directions

There are several future directions for TMA research. One area of research is the development of new drugs and pharmaceuticals based on TMA. TMA has been shown to have various biochemical and physiological effects, which make it a promising candidate for drug development. Another area of research is the development of new synthetic methods for TMA. New synthetic methods could lead to the development of new derivatives and analogs of TMA with unique properties. Additionally, TMA could be used in the development of new materials and catalysts. TMA has a unique structure that could be used to develop new materials with unique properties. Overall, TMA is a versatile molecule that has many potential applications in scientific research.

Synthesis Methods

TMA can be synthesized by the reaction of tetramethylpiperidine with diethylmalonate. The reaction is carried out in the presence of a base such as sodium ethoxide. The product is then purified by recrystallization.

Scientific Research Applications

TMA has been widely used in scientific research due to its unique properties. It has been used as a chiral auxiliary in asymmetric synthesis, as a building block in the synthesis of peptides and proteins, and as a pH indicator. TMA has also been used in the synthesis of cyclic peptides and macrocycles. Additionally, TMA has been used in the development of new drugs and pharmaceuticals.

properties

CAS RN

181017-79-8

Product Name

2,2,6,6-Tetramethylpiperidine-1-carboxylic acid

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

2,2,6,6-tetramethylpiperidine-1-carboxylic acid

InChI

InChI=1S/C10H19NO2/c1-9(2)6-5-7-10(3,4)11(9)8(12)13/h5-7H2,1-4H3,(H,12,13)

InChI Key

FIZTWVVFHOYYOT-UHFFFAOYSA-N

SMILES

CC1(CCCC(N1C(=O)O)(C)C)C

Canonical SMILES

CC1(CCCC(N1C(=O)O)(C)C)C

synonyms

1-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-

Origin of Product

United States

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